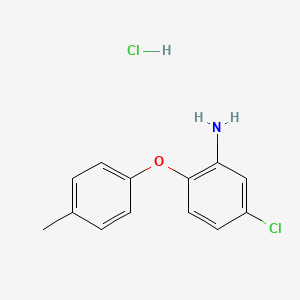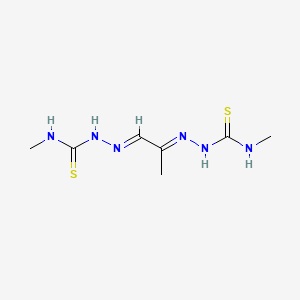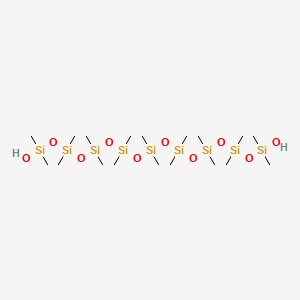
YTTERBIUM(III) CHLORIDE HYDRATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ytterbium(III) chloride hydrate is an inorganic compound with the chemical formula YbCl₃·xH₂O. It is a white crystalline solid that is highly soluble in water. This compound is a source of ytterbium ions (Yb³⁺) and is widely used in various scientific and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Ytterbium(III) Chloride Hydrate primarily targets aryl halides . It reacts with NiCl2 to form a very effective catalyst for the reductive dehalogenation of aryl halides . This reaction is crucial in organic synthesis, where the removal of halogens from aryl halides is often a necessary step.
Mode of Action
The compound interacts with its targets through a process known as reductive dehalogenation . In this process, the ytterbium(III) ion in the compound acts as a catalyst , facilitating the removal of halogen atoms from aryl halides .
Biochemical Pathways
Its role as a catalyst in the reductive dehalogenation of aryl halides suggests that it may influence pathways involving these compounds
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that the compound is soluble in water , which could potentially influence its bioavailability and distribution within the body. It’s important to note that the compound is poisonous if injected, and mildly toxic by ingestion .
Result of Action
The primary result of this compound’s action is the reductive dehalogenation of aryl halides . This reaction is crucial in organic synthesis, where the removal of halogens from aryl halides is often a necessary step. The compound’s action as a catalyst can therefore facilitate the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is hygroscopic , meaning it absorbs moisture from the air. This property can affect the compound’s stability and reactivity. Additionally, the compound should be stored in a dry environment to avoid contact with air, moisture, or easily oxidizable substances .
Biochemical Analysis
Biochemical Properties
Ytterbium(III) Chloride Hydrate plays a role in biochemical reactions. The valence electron configuration of Yb +3 (from this compound) is 4 f13 5 s2 5 p6, which has crucial implications for the chemical behavior of Yb +3 . It is known to interact with NiCl2 to form a very effective catalyst for the reductive dehalogenation of aryl halides .
Cellular Effects
This compound has effects on various types of cells and cellular processes. It is used in applications such as rare earth doping of yttrium oxide (Y 2 O 3) nanoparticles for the development of fluorescent materials . It is also used to track digestion in animals .
Molecular Mechanism
This compound exerts its effects at the molecular level. It reacts with N-alkylsalicylideneimines to prepare yttrium (III) Schiff base complexes . It is widely used as NMR shift reagent, calcium ion probe and in DNA microarrays .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings include its stability and degradation. It has good thermal stability and is relatively stable in air .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It is poisonous if injected, and mildly toxic by ingestion .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ytterbium(III) chloride hydrate can be synthesized through the ammonium chloride route. In this method, ytterbium oxide (Yb₂O₃) is heated with ammonium chloride (NH₄Cl) to produce the ammonium salt of the pentachloride, which is then converted to this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by dissolving ytterbium oxide in hydrochloric acid, followed by crystallization. The compound can also be prepared by dehydrating hydrated ytterbium chloride using reagents such as trimethylsilyl chloride .
Chemical Reactions Analysis
Types of Reactions: Ytterbium(III) chloride hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can be reduced to ytterbium(II) chloride under specific conditions.
Substitution Reactions: It reacts with organic ligands to form complexes.
Common Reagents and Conditions:
Reductive Dehalogenation: this compound reacts with nickel(II) chloride (NiCl₂) to form a catalyst for the reductive dehalogenation of aryl halides.
Formation of Schiff Base Complexes: It reacts with N-alkylsalicylideneimines to prepare yttrium(III) Schiff base complexes.
Major Products:
Catalysts: The compound forms effective catalysts for various organic transformations.
Complexes: It forms complexes with organic ligands, which are used in different applications.
Scientific Research Applications
Ytterbium(III) chloride hydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Ytterbium(III) oxide (Yb₂O₃)
- Ytterbium(III) fluoride (YbF₃)
- Ytterbium(III) nitrate (Yb(NO₃)₃)
Comparison: Ytterbium(III) chloride hydrate is unique due to its high solubility in water and its ability to form stable complexes with various organic ligands. Compared to ytterbium(III) oxide, which is less soluble, this compound is more versatile in aqueous solutions. Ytterbium(III) fluoride is used in dental applications due to its fluoride release, while ytterbium(III) nitrate is primarily used in the preparation of other ytterbium compounds .
Properties
CAS No. |
19423-87-1 |
|---|---|
Molecular Formula |
Cl3H2OYb |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
ytterbium(3+);trichloride;hydrate |
InChI |
InChI=1S/3ClH.H2O.Yb/h3*1H;1H2;/q;;;;+3/p-3 |
InChI Key |
WGKCQSFQBYKUTC-UHFFFAOYSA-K |
SMILES |
O.[Cl-].[Cl-].[Cl-].[Yb+3] |
Canonical SMILES |
O.[Cl-].[Cl-].[Cl-].[Yb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,5S,11S,12R,15R,16R)-5-hydroxy-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadec-7-en-9-one](/img/structure/B579565.png)
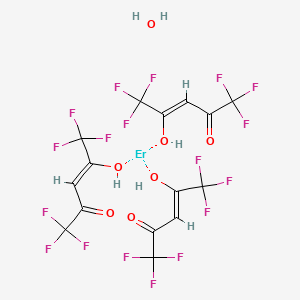
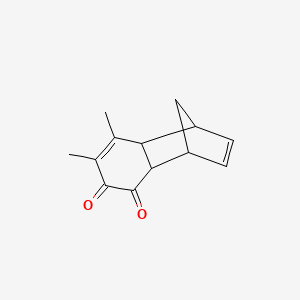
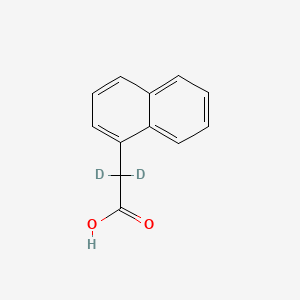
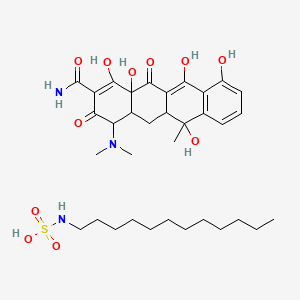
![2,6-Dimethylpyrazolo[3,4-g][1,3]benzothiazole](/img/structure/B579572.png)
![(1R,2S)-1-(1-phenylpyrazolo[4,3-b]quinoxalin-3-yl)propane-1,2,3-triol](/img/structure/B579573.png)
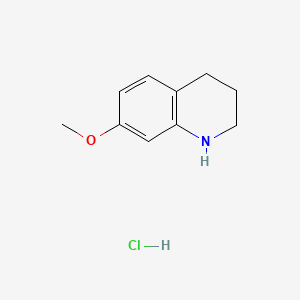
![ACETAMIDE,N-[2-(METHYLAMINO)-6-BENZOTHIAZOLYL]-](/img/structure/B579576.png)
![(5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2'-1,3-dithiolane]](/img/structure/B579578.png)
